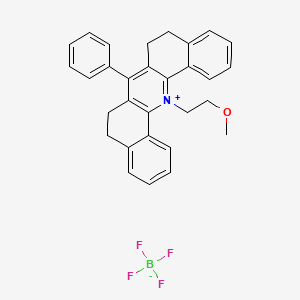

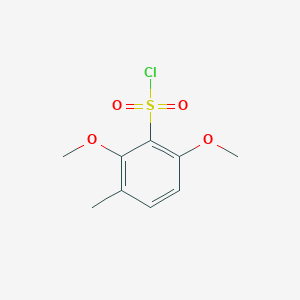

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride is a chemical compound that is related to various benzenesulfonyl chloride derivatives. These derivatives are known for their utility in organic synthesis, particularly in the formation of sulfonamide bonds and as intermediates in the synthesis of more complex molecules. The compound itself is not directly mentioned in the provided papers, but its structural relatives are discussed, which can give insights into its potential reactivity and applications.

Synthesis Analysis

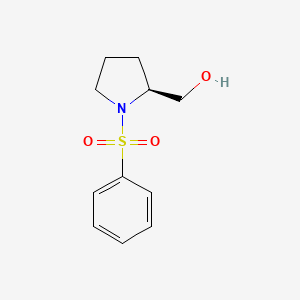

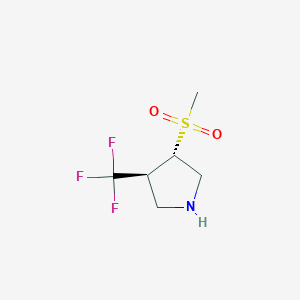

The synthesis of structurally related compounds involves the interaction of substituted benzenesulfonamides with chlorosulfonic acid to yield sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides . Another related compound, methyl 2-(p-toluenesulfonamido)benzoate, is prepared through a simple condensation reaction . Additionally, 2,4-Dimethoxybenzoyl chloride is synthesized from 2,4-dihydroxybenzoic acid through methylation and subsequent chlorination . These methods suggest that 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride could potentially be synthesized through similar routes, involving directed sulfonation and chlorination steps.

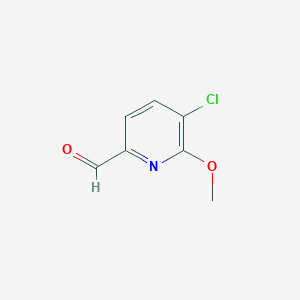

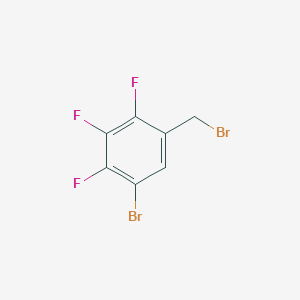

Molecular Structure Analysis

The molecular structure of related compounds is characterized by techniques such as X-ray single crystal diffraction, which reveals the crystal structure and intramolecular interactions . For example, the dihedral angle between benzene rings and the presence of intramolecular hydrogen bonding are key structural features that can influence the reactivity and physical properties of these molecules . These analyses are crucial for understanding how the substitution pattern on the benzene ring affects the overall molecular conformation.

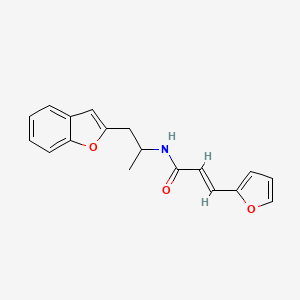

Chemical Reactions Analysis

The reactivity of benzenesulfonyl chloride derivatives is often explored through their reactions with amines. Depending on the concentration of the amine, these reactions can yield sulfonamido Schiff bases or the corresponding sulfonamides . The equilibrium between different forms of the products, such as benzisothiazole-1,1-dioxides and sulfonamides, is influenced by the phase (solid, solution, or gas) and can be studied using spectroscopic methods . This suggests that 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride would also react with amines to form sulfonamide bonds, which are valuable in medicinal chemistry.

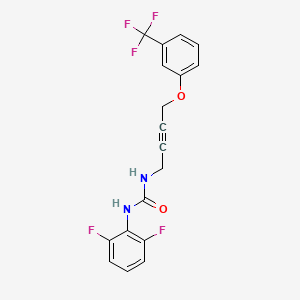

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives are closely related to their molecular structure. The presence of electron-withdrawing or electron-donating groups, as well as the overall steric hindrance, can affect properties such as solubility, melting point, and reactivity . For instance, the optimal reaction conditions for the synthesis of 2,4-Dimethoxybenzoyl chloride, including solvent choice and catalyst, are determined by its physical properties . Similarly, the physical and chemical properties of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride would be influenced by its methoxy and methyl substituents, which could be explored through experimental studies.

Mecanismo De Acción

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

The mode of action of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride is likely through a nucleophilic substitution reaction . The compound, being an electrophile, can react with nucleophiles such as amines or alcohols. The chlorine atom in the sulfonyl chloride group is replaced by the nucleophile, resulting in the formation of a new bond .

Result of Action

The molecular and cellular effects of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride’s action would depend on the specific context of its use, such as the type of nucleophile it reacts with and the biological system in which the reaction occurs .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride . For instance, a lower pH might increase the rate of reaction with amines, while a higher temperature could potentially increase the compound’s reactivity.

Propiedades

IUPAC Name |

2,6-dimethoxy-3-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-6-4-5-7(13-2)9(8(6)14-3)15(10,11)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMDAYLTRGXOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)S(=O)(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3018959.png)

![N-cyclopentyl-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3018963.png)

![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)